Hit-to-Lead Potency Improvement for METTL3
Starting from an adenine-based screening hit (compound 1, IC₅₀ = 5.0 µM), iterative structure-guided optimization of the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold yielded compound 22 (UZH2) with an IC₅₀ of 0.005 µM (5 nM), representing a 1400-fold potency improvement in the same TR-FRET biochemical assay against the METTL3/METTL14 complex [1]. This improvement was achieved by exploiting three distinct substitution vectors on the spirocyclic core, independently optimizing the pyrimidine, phenyl linker, and piperidine regions [1].
| Evidence Dimension | METTL3/METTL14 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 22 (UZH2, 1,4,9-triazaspiro[5.5]undecan-2-one derivative): IC₅₀ = 0.005 µM (5 nM) |
| Comparator Or Baseline | Compound 1 (adenine-based initial hit, lacks spirocyclic constraint): IC₅₀ = 5.0 µM |
| Quantified Difference | 1400-fold improvement in IC₅₀ |
| Conditions | Time-resolved Förster resonance energy transfer (TR-FRET) assay against recombinant human METTL3/METTL14 complex; means of ≥3 measurements |
Why This Matters
Procurement of the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold enables access to a chemical series with a demonstrated 1400-fold potency improvement window, providing a validated starting point for medicinal chemistry programs that require single-digit nanomolar biochemical potency against METTL3.
- [1] Dolbois A, Bedi RK, Bochenkova E, Müller A, Moroz-Omori EV, Huang D, Caflisch A. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. J Med Chem. 2021;64(17):12738-12760. doi:10.1021/acs.jmedchem.1c00773 View Source
